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molecular formula C5H3ClN2O4 B8348900 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B8348900
M. Wt: 190.54 g/mol
InChI Key: JDTGWHIJVBCPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943642B2

Procedure details

A stirred solution of 0.34 gram (0.0018 mole) of 5-chloro-4-nitropyrrole-2-carboxylic acid in about 5 mL of ethylene glycol was heated to 190° C. where it was maintained during a one-hour period. After this time the reaction mixture was cooled and diluted with 20 mL of water and 25 mL of ethyl acetate. The organic layer was separated and washed with 25 mL of a solution of 12.5 mL of water and 12.5 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was then dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel. Elution was accomplished using diethyl ether as an eluant. The appropriate fractions were combined and concentrated under reduced pressure, yielding 0.21 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][C:5](C(O)=O)=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]>C(O)CO.O.C(OCC)(=O)C>[Cl:1][C:2]1[NH:6][CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
ClC1=C(C=C(N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained during a one-hour period
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 25 mL of a solution of 12.5 mL of water and 12.5 mL of an aqueous solution saturated with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography on silica gel
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1NC=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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